molecular formula C21H12Cl2N2O4 B11283264 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11283264
M. Wt: 427.2 g/mol
InChI Key: WPYRHWSBIRQQJI-UHFFFAOYSA-N
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Description

5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate oxazole derivative, followed by its coupling with a chromeno-pyrrole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,7-DICHLORO-8-HYDROXYQUINOLINE: Known for its antimicrobial properties.

    1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN: Used as a disinfectant and in organic synthesis.

    BENZOXAZOLE DERIVATIVES: Exhibiting a wide range of biological activities, including antibacterial and anticancer properties.

Uniqueness

5,7-DICHLORO-2-(5-METHYL-1,2-OXAZOL-3-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C21H12Cl2N2O4

Molecular Weight

427.2 g/mol

IUPAC Name

5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Cl2N2O4/c1-10-7-15(24-29-10)25-17(11-5-3-2-4-6-11)16-18(26)13-8-12(22)9-14(23)19(13)28-20(16)21(25)27/h2-9,17H,1H3

InChI Key

WPYRHWSBIRQQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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